molecular formula C14H9BrN2O2S2 B2631667 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338398-40-6

4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B2631667
CAS RN: 338398-40-6
M. Wt: 381.26
InChI Key: CFXKILGZFDHRKV-UHFFFAOYSA-N
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Description

“4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C14H9BrN2O2S2 . It is a unique chemical that is part of a collection of chemicals provided to early discovery researchers .

Scientific Research Applications

Organic Synthesis

This compound has been used in the synthesis of novel racemic secondary alcohols. Specifically, it has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Biomedical Applications

Triazoles, which are an important class of compounds due to their numerous biomedical applications, can be synthesized using this compound. These applications include antibacterial activity, antifungal, anticancer, antioxidant activity, and anticonvulsant effects .

Antimicrobial Activity

The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds, which can be synthesized using this compound, is associated with numerous biological properties such as antimicrobial activities .

Anti-inflammatory Activity

Compounds synthesized using this compound have shown anti-inflammatory activities .

Antifungal Activity

The compound has been used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, which have shown antifungal activities .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized using this compound .

Antimalarial Evaluation

The compound has been used in the synthesis of compounds that have shown potent antimalarial activity .

Metabolism Study

In vitro metabolism of 4-bromobiphenyl by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes has been investigated .

properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXKILGZFDHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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